molecular formula C12H25N3O3S2 B15293163 N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2

N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2

Cat. No.: B15293163
M. Wt: 331.4 g/mol
InChI Key: ADOJMTIUPRUBCJ-PKPIPKOISA-N
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Description

N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2 is a stable isotope-labeled lysine derivative designed for advanced metabolomic and proteomic research. The compound incorporates 13C6 and 15N2 isotopes, enabling precise tracking in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. Its structure features a methylsulfinylpropylamino-carbonothioyl moiety attached to the ε-amino group of lysine, which enhances its utility in studying post-translational modifications (PTMs) and protein interactions. This compound is particularly valuable in quantifying protein turnover, metabolic flux analysis, and biomarker discovery due to its isotopic purity (>97%) and stability .

Properties

Molecular Formula

C12H25N3O3S2

Molecular Weight

331.4 g/mol

IUPAC Name

(2R)-2-(15N)azanyl-6-(4-methylsulfinylbutylcarbamothioyl(15N)amino)(1,2,3,4,5,6-13C6)hexanoic acid

InChI

InChI=1S/C12H25N3O3S2/c1-20(18)9-5-4-8-15-12(19)14-7-3-2-6-10(13)11(16)17/h10H,2-9,13H2,1H3,(H,16,17)(H2,14,15,19)/t10-,20?/m1/s1/i2+1,3+1,6+1,7+1,10+1,11+1,13+1,14+1

InChI Key

ADOJMTIUPRUBCJ-PKPIPKOISA-N

Isomeric SMILES

CS(=O)CCCCNC(=S)[15NH][13CH2][13CH2][13CH2][13CH2][13C@H]([13C](=O)O)[15NH2]

Canonical SMILES

CS(=O)CCCCNC(=S)NCCCCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2 typically involves multiple steps, starting with the preparation of the lysine backbone, followed by the introduction of the methylsulfinylpropyl group and the carbonothioyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound exhibits nucleophilic characteristics due to the free ε-amino group of lysine and the sulfur-containing functional groups. Key reactions include:

Reaction Type Conditions Outcome Source
Thiol-amine couplingAqueous buffer, pH 7–9Formation of thiourea adducts with electrophiles (e.g., isothiocyanates)
Methylsulfinyl activationOxidative environmentsParticipation in redox-mediated thiol-disulfide exchange reactions

The thiourea linkage (carbonothioyl group) enables selective reactivity with electrophilic species, such as isothiocyanates derived from glucosinolates in cruciferous vegetables. This reaction is critical for its role as a biomarker in dietary studies.

Isotope-Specific Metabolic Interactions

The 13C6 and 15N2 labels facilitate precise tracking in metabolic pathways. Key findings include:

  • Adduct Formation : Reacts with sulforaphane (an isothiocyanate) to form stable adducts detectable via mass spectrometry .

  • Metabolic Stability : The isotopic labels remain intact during enzymatic processing, enabling long-term tracing in biological systems .

Table 1 : Metabolic Interactions of the Compound

Interaction Partner Biological System Detection Method Application
SulforaphaneHuman hepatic cellsLC-MS/MS (mass shift +8 Da)Quantifying dietary isothiocyanate intake
GlutathioneIn vitro assaysNMR spectroscopyStudying redox equilibria

Analytical Characterization

The compound’s reactivity and structural integrity are validated using:

Technique Key Observations Source
NMR Spectroscopy Confirms 13C/15N incorporation and methylsulfinyl group position
High-Resolution MS Detects exact mass shifts (+8 Da) for isotopic adducts
X-ray Crystallography Resolves thiourea linkage geometry (not yet published)

Limitations and Research Gaps

  • Reactivity with Thiols : The methylsulfinyl group may participate in unintended thiol-exchange reactions, requiring controlled experimental conditions .

  • Biological Half-Life : Limited data exist on its persistence in mammalian systems beyond 48 hours .

Scientific Research Applications

N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in mass spectrometry for the quantification of isothiocyanates.

    Biology: Employed in studies investigating the metabolic pathways of isothiocyanates and their role in cellular processes.

    Medicine: Utilized in pharmacokinetic studies to monitor the distribution and metabolism of isothiocyanates in the body.

    Industry: Applied in the development of analytical methods for the detection of isothiocyanates in food and environmental samples.

Mechanism of Action

The mechanism by which N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2 exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in the metabolism of isothiocyanates, leading to the formation of various metabolites. These metabolites can then interact with cellular components, influencing processes such as gene expression, protein function, and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s closest structural analogs include N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2 and other thioamide-functionalized lysine derivatives. Key distinctions are outlined below:

Property N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2 N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2
Substituent Group 3-(Methylsulfinyl)propylamino Benzylamino
Polarity Higher (due to sulfinyl group) Lower (hydrophobic benzyl group)
Isotopic Labeling 13C6,15N2 13C6,15N2
Applications PTM studies in hydrophilic environments Hydrophobic protein interaction studies
Stability in Aqueous Solutions Enhanced (sulfinyl group improves solubility) Moderate (prone to aggregation in polar solvents)

Research Findings

Metabolic Tracking: The methylsulfinyl group in the target compound improves solubility in aqueous buffers, making it superior for cell culture-based metabolic labeling compared to benzylamino analogs, which require organic solvents for dissolution .

Mass Spectrometry Sensitivity : Both compounds exhibit high MS sensitivity due to isotopic labeling. However, the methylsulfinyl variant generates fewer adducts in electrospray ionization (ESI-MS) due to reduced hydrophobicity .

Biological Compatibility: The benzylamino analog demonstrates higher membrane permeability in hydrophobic environments (e.g., lipid-rich tissues), whereas the methylsulfinyl derivative is preferred for cytoplasmic or extracellular studies .

Limitations and Advantages

  • Advantages of Methylsulfinyl Derivative: Reduced nonspecific binding in hydrophilic assays. Compatibility with high-throughput screening in aqueous media.
  • Limitations: Lower stability under reducing conditions (sulfinyl group susceptible to reduction). Higher synthesis complexity compared to benzylamino analogs.

Notes

Synthesis Challenges : The methylsulfinylpropyl group introduces steric hindrance during synthesis, requiring optimized coupling reagents (e.g., HATU over EDCI) to achieve >90% yield .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2, and how is isotopic incorporation verified?

  • Methodology : The synthesis typically involves coupling 13C6,15N2-labeled L-lysine with a thiourea derivative of 3-(methylsulfinyl)propylamine. Isotopic labeling at the lysine backbone ensures minimal interference with the functional group. Verification requires high-resolution mass spectrometry (HRMS) to confirm molecular mass shifts (e.g., +6 Da for 13C6, +2 Da for 15N2) and NMR spectroscopy (e.g., 13C-NMR for carbon backbone integrity). Purity (>98%) is validated via reverse-phase HPLC with dual-wavelength UV detection .

Q. What storage conditions are critical for maintaining the stability of this isotopically labeled compound?

  • Methodology : Store lyophilized powder at -20°C in airtight, light-resistant containers to prevent oxidation of the methylsulfinyl group. Reconstituted solutions in deuterated solvents (e.g., D2O) should be used within 24 hours to avoid isotopic exchange. Stability is monitored using accelerated degradation studies (40°C/75% RH for 4 weeks) and analyzed via LC-MS .

Q. How is this compound utilized in protein interaction studies, and what analytical techniques are optimal?

  • Methodology : The thiourea moiety enables covalent binding to cysteine residues in target proteins. Isotopic labeling facilitates tandem mass spectrometry (MS/MS) for distinguishing labeled peptides from endogenous lysine-containing peptides. Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) workflows, with labeled lysine incorporated into cellular proteins during growth. Quantification via MaxQuant or Skyline software ensures accurate peptide identification .

Advanced Research Questions

Q. How do 13C and 15N isotopes influence the pharmacokinetic behavior of this compound in metabolic flux analysis?

  • Methodology : The isotopes alter mass distribution without significantly affecting chemical reactivity. In tracer studies , 13C6 labels enable tracking via 13C-NMR or isotope ratio mass spectrometry (IRMS) , while 15N2 enhances detection sensitivity in MALDI-TOF . However, isotopic dilution (e.g., unlabeled lysine pools in cell culture) must be minimized by using dialyzed serum and isotope-free media. Kinetic parameters (e.g., turnover rates) are modeled using compartmental analysis .

Q. What experimental designs mitigate contradictions in data when this compound is used to study post-translational modifications (PTMs)?

  • Methodology : Contradictions often arise from non-specific binding or isotopic interference. To resolve this:

  • Use competitive inhibition assays with non-labeled analogs to confirm binding specificity.
  • Employ CID/ETD fragmentation in MS/MS to differentiate thiourea adducts from natural PTMs.
  • Validate findings with knockout cell lines (e.g., CRISPR-edited lysine auxotrophs) to isolate isotopic effects .

Q. How can researchers optimize in vivo delivery of this compound for tissue-specific metabolic tracing?

  • Methodology : For in vivo studies, formulate the compound as a liposome-encapsulated complex to enhance bioavailability. Isotopic enrichment in tissues is quantified via gas chromatography-combustion-isotope ratio MS (GC-C-IRMS) . To target specific organs (e.g., liver), conjugate with galactose-modified nanoparticles for receptor-mediated uptake. Monitor off-target effects using whole-body autoradiography paired with isotopic tracing .

Data Contradiction Analysis

Q. When metabolic flux data using this compound conflict with non-isotopic assays, what validation steps are essential?

  • Methodology :

  • Cross-validate with 2H or 18O-labeled tracers to rule out isotope-specific artifacts.
  • Perform time-course experiments to assess steady-state vs. dynamic labeling.
  • Use genetic silencing (e.g., siRNA for lysine transporters) to confirm pathway specificity.
  • Analyze data with Isotopomer Spectral Analysis (ISA) to reconcile flux discrepancies .

Tables for Reference

Parameter Recommended Method Key Consideration
Isotopic PurityHRMS with isotopic envelope analysisEnsure <2% unlabeled contaminant
Metabolic Turnover RateCompartmental modeling (e.g., SAAM II)Correct for intracellular lysine pools
Binding SpecificityCompetitive MS/MS with cold analogsAvoid false-positive PTM assignments

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